molecular formula C18H15Cl2N3O3 B11301873 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B11301873
M. Wt: 392.2 g/mol
InChI Key: FTFDZGRNYNMQMU-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenoxy and oxadiazole groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Preparation of 4-chloro-3,5-dimethylphenol: This can be achieved through the chlorination of 3,5-dimethylphenol.

    Formation of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid: This involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetic acid under basic conditions.

    Synthesis of 5-(3-chlorophenyl)-1,2,4-oxadiazole: This can be prepared by the cyclization of 3-chlorobenzohydrazide with cyanogen bromide.

    Coupling Reaction: The final step involves the coupling of 2-(4-chloro-3,5-dimethylphenoxy)acetic acid with 5-(3-chlorophenyl)-1,2,4-oxadiazole in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy and oxadiazole derivatives.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The phenoxy and oxadiazole groups may interact with enzymes or receptors, leading to modulation of biological activities. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Shares the phenoxy group but lacks the oxadiazole moiety.

    5-(3-chlorophenyl)-1,2,4-oxadiazole: Contains the oxadiazole ring but lacks the phenoxy group.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the combination of both phenoxy and oxadiazole groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C18H15Cl2N3O3

Molecular Weight

392.2 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C18H15Cl2N3O3/c1-10-6-14(7-11(2)16(10)20)25-9-15(24)21-18-22-17(26-23-18)12-4-3-5-13(19)8-12/h3-8H,9H2,1-2H3,(H,21,23,24)

InChI Key

FTFDZGRNYNMQMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NOC(=N2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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